![molecular formula C17H12O4 B12305060 7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one is a heterocyclic compound that belongs to the class of chromanone derivatives This compound is characterized by its unique structure, which includes a furochromenone core fused with a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-hydroxybenzaldehyde with suitable furochromenone precursors in the presence of catalysts such as trifluoromethanesulfonic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as trifluoromethanesulfonic acid. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, each exhibiting distinct chemical and biological properties .
Applications De Recherche Scientifique
7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel chromanone derivatives.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and functional materials
Mécanisme D'action
The mechanism of action of 7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. It can modulate enzyme activities, inhibit oxidative stress, and interfere with cellular signaling pathways. For example, it may inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, contributing to its anti-inflammatory and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chromanone derivatives such as:
- Chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
What sets 7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one apart is its unique furochromenone core, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Propriétés
IUPAC Name |
7-(4-hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4/c18-12-3-1-10(2-4-12)16-8-14(19)13-7-11-5-6-20-15(11)9-17(13)21-16/h1-7,9,16,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDVPPPMIRNLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C3C=COC3=C2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
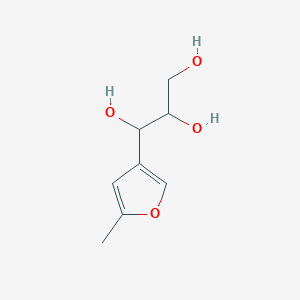
![methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetamido]-4-({[(2-methanesulfonylethyl)carbamoyl]oxy}methyl)phenoxy}oxane-2-carboxylate](/img/structure/B12305022.png)
![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-1H-pyrazole, cis](/img/structure/B12305029.png)
![2-(6-(((6-Fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-n-hydroxypyrimidine-5-carboxamide](/img/structure/B12305033.png)
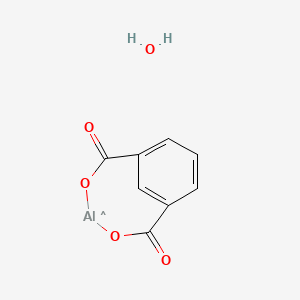
![N-{(1R)-2-hydroxy-1-[(phosphonooxy)methyl]ethyl}(9Z)octadec-9-enamide (ammonium salt)](/img/structure/B12305038.png)

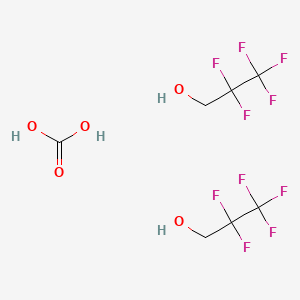
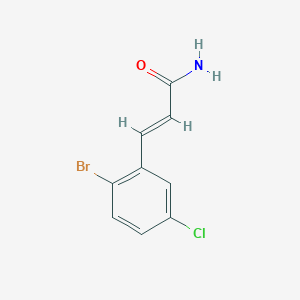


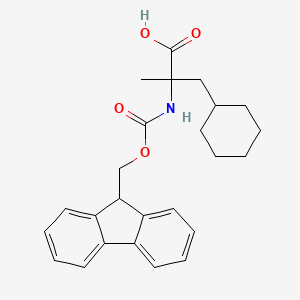
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)
![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
